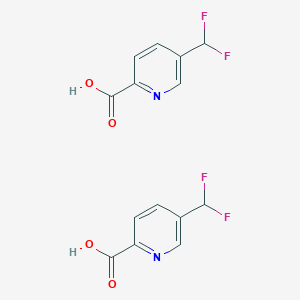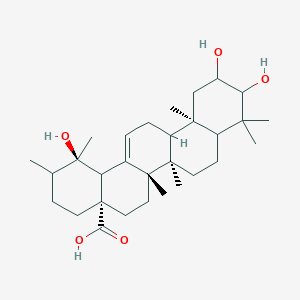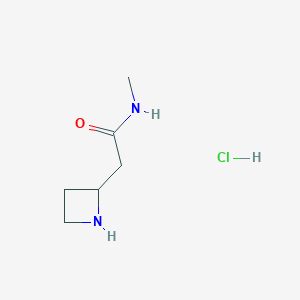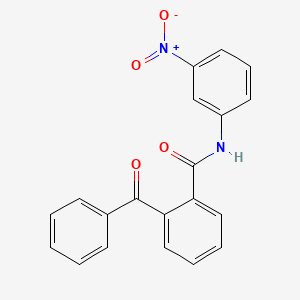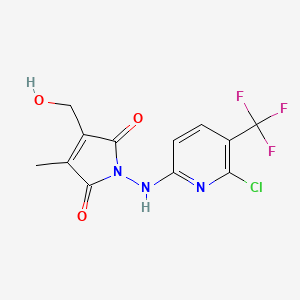
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with hydroxymethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the construction of the pyrrole ring. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
化学反応の分析
Types of Reactions
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
科学的研究の応用
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-methyl-1H-pyrrole-2,5-dione: Lacks the hydroxymethyl group.
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both hydroxymethyl and methyl groups on the pyrrole ring, along with the chlorine and trifluoromethyl substitutions on the pyridine ring, makes 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione unique
特性
分子式 |
C12H9ClF3N3O3 |
|---|---|
分子量 |
335.66 g/mol |
IUPAC名 |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(hydroxymethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-5-6(4-20)11(22)19(10(5)21)18-8-3-2-7(9(13)17-8)12(14,15)16/h2-3,20H,4H2,1H3,(H,17,18) |
InChIキー |
HXDAXUIQFVRGRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


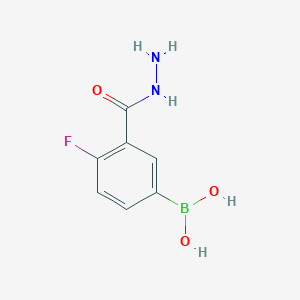

![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
